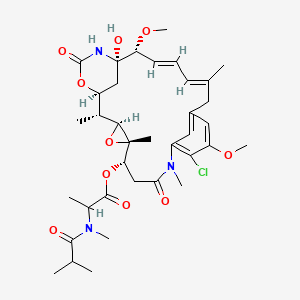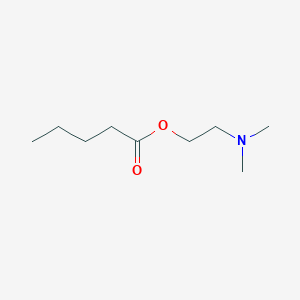![molecular formula C11H20O6Si B14683322 Ethyltris[(oxiran-2-yl)methoxy]silane CAS No. 25561-86-8](/img/structure/B14683322.png)
Ethyltris[(oxiran-2-yl)methoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris[(oxiran-2-yl)methoxy]silane is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of three oxirane (epoxide) groups attached to a silicon atom through methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris[(oxiran-2-yl)methoxy]silane typically involves the reaction of ethyltrichlorosilane with glycidol in the presence of a base. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product by the action of glycidol. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or other suitable organic solvents
Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and diols.
Polymerization: The oxirane groups can undergo polymerization reactions, forming cross-linked polymer networks.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acidic or basic catalysts depending on the reaction
Solvents: Organic solvents such as toluene, dichloromethane
Major Products Formed
Substituted Silanes: Formed by nucleophilic substitution reactions
Silanols and Diols: Formed by hydrolysis
Polymers: Formed by polymerization reactions
Scientific Research Applications
Ethyltris[(oxiran-2-yl)methoxy]silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials such as silane-modified polymers and coatings.
Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and surface modification of biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of adhesives, sealants, and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of ethyltris[(oxiran-2-yl)methoxy]silane primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The silicon atom in the compound can also participate in silane coupling reactions, enhancing adhesion and compatibility with different substrates.
Comparison with Similar Compounds
Ethyltris[(oxiran-2-yl)methoxy]silane can be compared with other similar compounds such as:
Vinyltris(2-methoxyethoxy)silane: Similar in structure but contains vinyl groups instead of ethyl groups.
Trimethoxysilane: Contains three methoxy groups attached to silicon but lacks the oxirane functionality.
Diethoxy(methyl)[3-(oxiran-2-yl)methoxy]propylsilane: Contains two ethoxy groups and one oxirane group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of oxirane functionality and silane reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
25561-86-8 |
|---|---|
Molecular Formula |
C11H20O6Si |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl-tris(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C11H20O6Si/c1-2-18(15-6-9-3-12-9,16-7-10-4-13-10)17-8-11-5-14-11/h9-11H,2-8H2,1H3 |
InChI Key |
UFSCMAWVIACBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](OCC1CO1)(OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


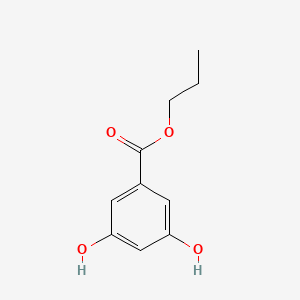
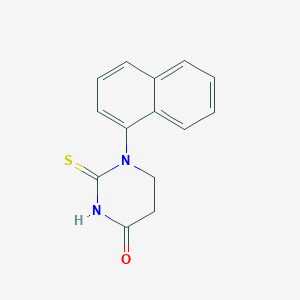
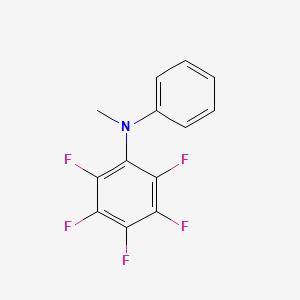
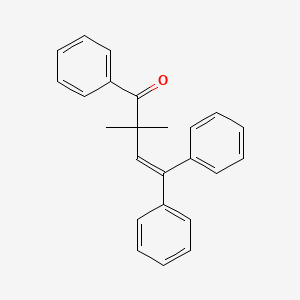
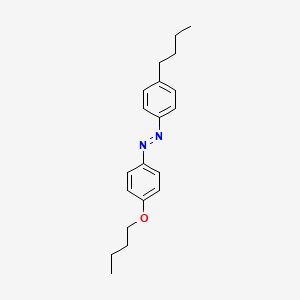
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
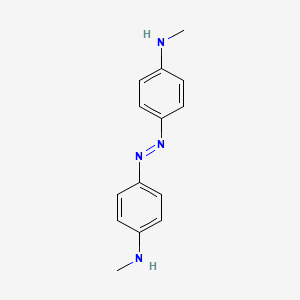
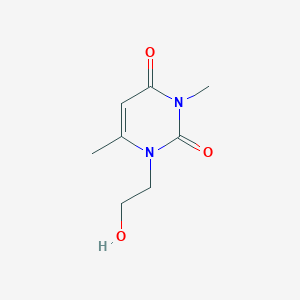

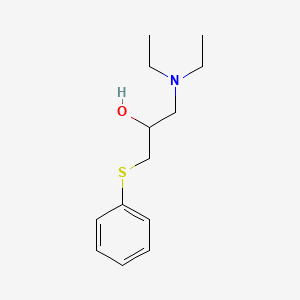
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
